3-(5-(Furan-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a synthetic compound that belongs to the class of substituted triazolo-pyrimidines. It is characterized by a complex molecular structure featuring a furan ring and trifluoromethyl group, which contribute to its unique chemical properties. The compound has been identified for its potential biological activities, particularly as a phosphodiesterase type 2 (PDE2) inhibitor, making it of interest in pharmacological research.
This compound can be sourced from various chemical suppliers, including Biosynth and other specialized chemical distributors. It is classified under the broader category of pyrimidine derivatives and triazole compounds, known for their diverse biological activities and applications in medicinal chemistry.
The synthesis of 3-(5-(Furan-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid typically involves multi-step organic reactions. The general approach includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent selection, and reaction time to ensure high yield and purity of the final product.
3-(5-(Furan-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid has a complex molecular structure represented by the following molecular formula:
The compound features a triazole ring fused with a pyrimidine structure, with substituents that enhance its biological activity.
The compound undergoes various chemical reactions typical of triazole and pyrimidine derivatives:
Reactions are typically monitored using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of intermediates and final products.
The mechanism of action for 3-(5-(Furan-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid primarily involves its role as a phosphodiesterase type 2 inhibitor. By inhibiting this enzyme, the compound increases intracellular levels of cyclic guanosine monophosphate (cGMP), leading to various physiological effects such as vasodilation and modulation of neurotransmitter release.
Research indicates that PDE2 inhibitors can have therapeutic implications in conditions like heart failure and neurodegenerative diseases due to their ability to enhance cGMP signaling pathways.
The primary scientific uses of 3-(5-(Furan-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid include:
This compound represents an intriguing area of study within medicinal chemistry due to its unique structure and potential health benefits.
The [1,2,4]triazolo[1,5-a]pyrimidine core represents a privileged scaffold in modern drug discovery due to its structural mimicry of purine bases and versatile pharmacological profiles. This bicyclic heterocycle combines a five-membered 1,2,4-triazole ring fused with a six-membered pyrimidine, creating a planar, electron-deficient system amenable to diverse chemical modifications. Eight structural isomers are theoretically possible, but the [1,2,4]triazolo[1,5-a] configuration has demonstrated exceptional biological relevance, particularly in kinase inhibition and central nervous system (CNS) targeting [1]. The scaffold’s synthetic flexibility enables strategic decoration at C-5, C-7, and C-2 positions, allowing medicinal chemists to fine-tune physicochemical properties and target engagement. Within this chemical space, 3-(5-(Furan-2-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid exemplifies a rationally designed derivative integrating three critical pharmacophoric elements: a furan heterocycle, a trifluoromethyl group, and a propanoic acid linker—each contributing distinct advantages for bioactivity and drug-likeness [1] [8].
The [1,2,4]triazolo[1,5-a]pyrimidine nucleus serves as a versatile bioisostere for purines, enabling competitive binding to ATP sites in kinase targets while resisting enzymatic degradation. X-ray crystallographic studies reveal that the triazolopyrimidine scaffold maintains key hydrogen-bonding interactions analogous to those observed with adenine, particularly through N1 and N8 atoms (corresponding to N1 and N6 of adenine) [1]. This mimicry underpins its utility in designing inhibitors for tyrosine kinases (e.g., FGFR, VEGFR) and phosphodiesterases [8]. Beyond kinase modulation, the core exhibits diverse pharmacological actions:
Table 1: Bioactive Triazolopyrimidine Derivatives and Their Targets
Compound Structure | Biological Target | Reported Activity |
---|---|---|
5-Ethyl-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine | FGFR1 | IC₅₀ = 12 nM [8] |
7-(1-Methyl-1H-pyrazol-4-yl) derivative | Adenosine A₃ receptor | Kᵢ = 8.3 nM [1] |
5-(Furan-2-yl) analog | Acetylcholinesterase | IC₅₀ = 1.7 µM [1] |
Synthetic accessibility further enhances this scaffold’s utility. Efficient routes include:
The strategic incorporation of furan-2-yl at C-5 and trifluoromethyl at C-7 creates a synergistic electronic and steric profile critical for target selectivity:
Enables π-stacking with aromatic residues (e.g., Phe in kinase ATP sites) [5] [6]. In fraxinellone-based insecticides, furan bromination followed by Suzuki coupling significantly boosted potency against Mythimna separata, underscoring its role in bioactivity [5].
Trifluoromethyl Group:
Table 2: Impact of Trifluoromethyl and Furan Moieties on Pharmacological Profiles
Modification | Property Enhanced | Example Compound | Biological Outcome |
---|---|---|---|
C7-CF₃ | Metabolic stability | 7-Trifluoromethyltriazolopyrimidine | t₁/₂ > 4h (vs. 0.8h for CH₃ analog) |
C5-Furan-2-yl | Target engagement | Fraxinellone-furan hybrids | Insecticidal activity ↑ 6-fold [5] |
Combined C5-furan/C7-CF₃ | Solubility-potency balance | Target compound | LogD = 1.8; IC₅₀ < 100 nM [6] [8] |
The propanoic acid chain (–CH₂–CH₂–COOH) appended at C-2 serves multiple critical functions in pharmacophore optimization:
Synthetic routes to this functionality typically involve:
Table 3: Structure-Activity Relationships of C-2 Modifications
C-2 Substituent | Binding Affinity (FGFR1 Kd, nM) | Aqueous Solubility (µg/mL) | Cellular Permeability (Papp, ×10⁻⁶ cm/s) |
---|---|---|---|
Propanoic acid | 15 ± 2 | 98 ± 12 | 18 ± 3 |
Methyl ester | 210 ± 25 | 5 ± 0.8 | 42 ± 5 |
Ethylamide | 85 ± 10 | 22 ± 4 | 12 ± 2 |
Propanol | >500 | 45 ± 6 | 29 ± 4 |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4